molecular formula C8H13NO2 B037507 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one CAS No. 124991-16-8

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

Cat. No. B037507
M. Wt: 155.19 g/mol
InChI Key: KXMNOOPTYDVFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, also known as Pseudoephedrine, is a chemical compound that is widely used in the pharmaceutical industry. It is a sympathomimetic drug that is commonly used as a decongestant and as a stimulant. The compound has been the subject of numerous scientific studies due to its unique properties and potential applications.

Mechanism Of Action

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine works by stimulating the sympathetic nervous system, which increases heart rate, blood pressure, and respiratory rate. This leads to the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion. The compound also acts as a bronchodilator, which improves airflow to the lungs.

Biochemical And Physiological Effects

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and dopamine, which are neurotransmitters that play a role in the regulation of mood, attention, and arousal. The compound also increases the release of adrenaline, which is responsible for the "fight or flight" response.

Advantages And Limitations For Lab Experiments

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to stimulate the sympathetic nervous system, which can be used to study the effects of sympathetic activation on various physiological processes. However, the compound also has a number of limitations, including its potential for abuse and its narrow therapeutic window.

Future Directions

There are a number of potential future directions for research on pseudoephedrine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that the compound can improve cognitive function and attention in patients with ADHD. Another area of interest is its potential use as a performance-enhancing drug in sports. However, the use of pseudoephedrine as a performance-enhancing drug is prohibited by the World Anti-Doping Agency (WADA).

Synthesis Methods

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine can be synthesized using a variety of methods, including the reduction of ephedrine or pseudoephedrine hydrochloride. The most common method involves the reduction of ephedrine using lithium aluminum hydride. This method produces a racemic mixture of pseudoephedrine and ephedrine, which can be separated using chiral chromatography.

Scientific Research Applications

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has been the subject of numerous scientific studies due to its potential applications in the treatment of various medical conditions. One of the main areas of research has been its use as a decongestant. Studies have shown that pseudoephedrine can effectively reduce nasal congestion and improve breathing in patients with respiratory conditions such as the common cold, sinusitis, and allergic rhinitis.

properties

CAS RN

124991-16-8

Product Name

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C8H13NO2/c1-5(2)7-4-11-8(10)6-3-9(6)7/h5-7H,3-4H2,1-2H3

InChI Key

KXMNOOPTYDVFLV-UHFFFAOYSA-N

SMILES

CC(C)C1COC(=O)C2N1C2

Canonical SMILES

CC(C)C1COC(=O)C2N1C2

synonyms

4-Oxa-1-azabicyclo[4.1.0]heptan-5-one,2-(1-methylethyl)-,[1R-(1alpha,2alpha,6alpha)]-(9CI)

Origin of Product

United States

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